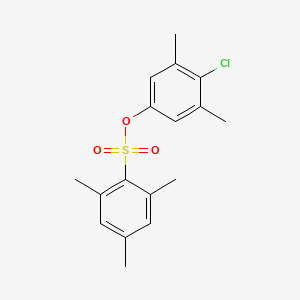

(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

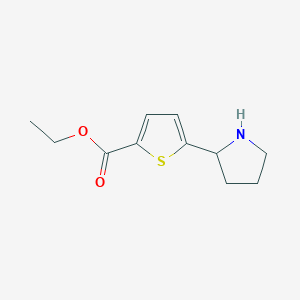

The compound (4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate is a chemical substance with the molecular formula C17H19ClO3S . It is related to 4-Chloro-3,5-dimethylphenol, which is also known as 4-Chloro-3,5-xylenol or PCMX .

Molecular Structure Analysis

The molecular structure of(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate consists of 17 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be found in various chemical databases . Physical And Chemical Properties Analysis

The boiling point of(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate is predicted to be 475.3±45.0 °C . The density is predicted to be 1.225±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and structural characterization of sterically hindered isomers related to "(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate" have been extensively studied. For example, the synthesis of two new structural isomers by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid has been reported. These compounds were characterized using X-ray single crystal diffraction, revealing their molecular-electronic structure and providing insights into their kinetic behaviors in aqueous solutions, which correlates well with their stereo-chemical characteristics (Rublova et al., 2017).

Catalysis and Reactions

Research has also focused on the role of related compounds in catalysis and organic reactions. For instance, selenoxides, which are analogous in their reactivity patterns to sulfonates, have been used as catalysts for the bromination of organic substrates in the presence of sodium bromide and hydrogen peroxide, showcasing the utility of these compounds in facilitating organic transformations (Goodman & Detty, 2004).

Polymerization Processes

A notable application is in the vapor-phase polymerization of pyrrole and 3,4-ethylenedioxythiophene using iron(III) 2,4,6-trimethylbenzenesulfonate. This process results in highly conducting polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) films, demonstrating the compound's utility as an oxidant in the preparation of conductive polymers (Subramanian et al., 2009).

Nonlinear Optics

Furthermore, derivatives of "(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate" have been explored for their potential in nonlinear optical applications. The preparation and properties of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium crystals with various counter anions, known for their excellent second-order nonlinear optical properties, highlight the versatility of sulfonate derivatives in this field (Ogawa et al., 2008).

properties

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClO3S/c1-10-6-13(4)17(14(5)7-10)22(19,20)21-15-8-11(2)16(18)12(3)9-15/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNPHQCUFLTTPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2958841.png)

![1-[4-(3-Nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2958842.png)

![tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2958845.png)

![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2958854.png)

![3-(2,4-Dimethoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2958858.png)